

# Application Notes and Protocols: In Vitro Glucokinase Activity Assay for Cadisegliatin

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## Compound of Interest

Compound Name: Cadisegliatin

Cat. No.: B8750108

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## Introduction

**Cadisegliatin** (formerly TTP399) is a novel, orally available, liver-selective small molecule activator of glucokinase (GK).<sup>[1][2][3][4]</sup> Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in hepatocytes and pancreatic  $\beta$ -cells. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycogen synthesis and glycolysis. By allosterically activating hepatic glucokinase, **Cadisegliatin** enhances glucose uptake and storage in the liver, thereby contributing to lower blood glucose levels. This mechanism of action is independent of insulin secretion, which makes **Cadisegliatin** a promising therapeutic candidate for the treatment of diabetes, particularly as an adjunct therapy to insulin in Type 1 Diabetes (T1D).

These application notes provide a detailed protocol for an in vitro glucokinase activity assay to evaluate the potency and efficacy of **Cadisegliatin**.

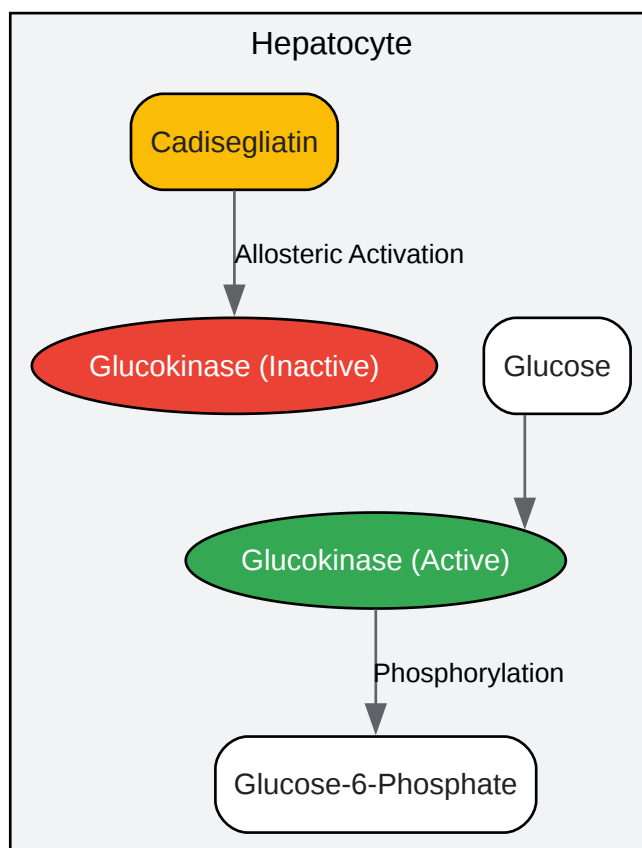
## Data Presentation

The following table summarizes the in vitro glucokinase activation data for **Cadisegliatin**.

Parameter	Value	Glucose Concentration	Species	Reference
EC50	304 nM	15 mM	Human	
EC50	762 nM	5 mM	Human	

## Signaling Pathway

The binding of **Cadisegliatin** to an allosteric site on the glucokinase enzyme induces a conformational change that increases its affinity for glucose and enhances its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate.



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Caption: Signaling pathway of **Cadisegliatin**-mediated glucokinase activation.

# Experimental Protocols

## Principle of the Assay

The glucokinase activity is determined using a coupled enzymatic assay. Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP<sup>+</sup> to NADPH. The rate of NADPH production is directly proportional to the glucokinase activity and can be monitored by measuring the increase in absorbance at 340 nm or by fluorescence.

## Materials and Reagents

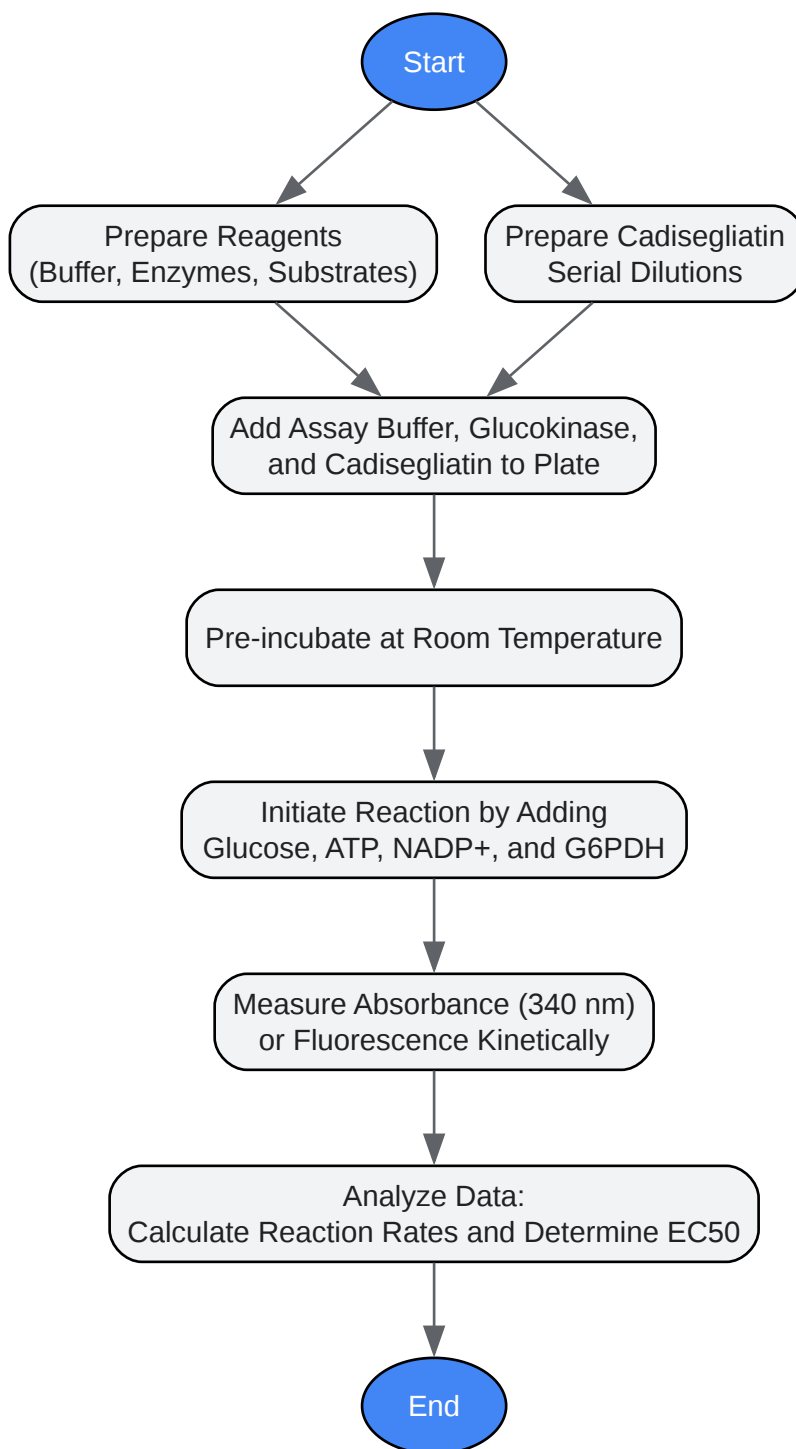
- Recombinant human glucokinase
- **Cadisegliatin**
- Tris-HCl buffer
- MgCl<sub>2</sub>
- KCl
- Dithiothreitol (DTT)
- Bovine Serum Albumin (BSA)
- ATP
- Glucose
- NADP<sup>+</sup>
- Glucose-6-phosphate dehydrogenase (G6PDH)
- 96-well microplates (UV-transparent or black for fluorescence)
- Microplate reader

## Reagent Preparation

- Assay Buffer (10X Stock): 500 mM Tris-HCl (pH 7.4), 1.5 M KCl, 50 mM MgCl<sub>2</sub>, 10 mM DTT. Store at 4°C.
- Working Assay Buffer (1X): Dilute the 10X stock to 1X with sterile deionized water. Add BSA to a final concentration of 0.01%. Prepare fresh daily.
- Enzyme Solution: Prepare a stock solution of recombinant human glucokinase in 1X Assay Buffer. The final concentration in the assay will need to be optimized.
- Substrate Mix: Prepare a stock solution containing ATP and NADP<sup>+</sup> in sterile deionized water.
- Coupling Enzyme: Prepare a stock solution of G6PDH in 1X Assay Buffer.
- **Cadisegliatin** Stock Solution: Prepare a high-concentration stock solution of **Cadisegliatin** in DMSO (e.g., 10 mM).
- Serial Dilutions of **Cadisegliatin**: Prepare a series of dilutions of **Cadisegliatin** from the stock solution in DMSO. Then, dilute these into the 1X Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

## Experimental Workflow

The following diagram outlines the key steps in the in vitro glucokinase activity assay for **Cadisegliatin**.



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Caption: Experimental workflow for the **Cadisegliatin** glucokinase activity assay.

## Assay Protocol

- Prepare the 96-well plate:
  - Add 50  $\mu$ L of 1X Assay Buffer to all wells.
  - Add 10  $\mu$ L of the various **Cadisegliatin** dilutions to the test wells. For control wells (no activator and no enzyme), add 10  $\mu$ L of 1X Assay Buffer containing the same final concentration of DMSO.
- Add the enzyme:
  - Add 20  $\mu$ L of the glucokinase enzyme solution to all wells except the "no enzyme" control wells. Add 20  $\mu$ L of 1X Assay Buffer to the "no enzyme" wells.
- Pre-incubation:
  - Mix the plate gently and pre-incubate for 15 minutes at room temperature.
- Initiate the reaction:
  - Prepare a reaction initiation mix containing glucose, ATP, NADP<sup>+</sup>, and G6PDH in 1X Assay Buffer.
  - Add 20  $\mu$ L of the reaction initiation mix to all wells to start the reaction.
  - Final concentrations in a 100  $\mu$ L reaction volume should be approximately:
    - 50 mM Tris-HCl (pH 7.4)
    - 150 mM KCl
    - 5 mM MgCl<sub>2</sub>
    - 1 mM DTT
    - 0.01% BSA
    - 5 mM or 15 mM Glucose
    - 5 mM ATP

- 1 mM NADP+
  - 1 unit/mL G6PDH
  - Optimized concentration of glucokinase
  - Desired concentrations of **Cadisegliatin**
- Measurement:
    - Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) every minute for 30-60 minutes at 30°C.
  - Data Analysis:
    - Determine the initial reaction velocity ( $V_0$ ) for each well by calculating the slope of the linear portion of the absorbance/fluorescence versus time curve.
    - Subtract the background rate from the "no enzyme" control wells.
    - Plot the reaction velocities against the corresponding concentrations of **Cadisegliatin**.
    - Fit the data to a four-parameter logistic equation to determine the EC50 value.

## Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of **Cadisegliatin**'s activity on glucokinase. The provided methodology and data serve as a valuable resource for researchers in the field of diabetes drug discovery and development, enabling the characterization and comparison of glucokinase activators.

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## References

- 1. biospace.com [biospace.com]
- 2. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of Cadisegliatin in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 3. vtvtherapeutics.com [vtvtherapeutics.com]
- 4. cinrx.com [cinrx.com]
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